

In-depth Technical Guide to the Physicochemical Properties of NSC-41589

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Compound of Interest

Compound Name: NSC-41589

Cat. No.: B1680221

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-41589, identified by its National Cancer Institute (NCI) designation, is a small molecule of interest within chemical and biological research. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a foundational understanding for researchers and professionals engaged in drug discovery and development. The information presented herein is a compilation of available data and standardized experimental methodologies.

Chemical Identity

NSC-41589 is chemically known as N-Acetyl-2-(methylthio)aniline or N-[2-(methylsulfanyl)phenyl]acetamide. Its structural and molecular details are fundamental for understanding its chemical behavior and potential biological interactions.

| Property | Value |
|-------------------|---------------------------------------|
| Molecular Formula | C ₉ H ₁₁ NOS |
| Molecular Weight | 181.25 g/mol |
| IUPAC Name | N-[2-(methylsulfanyl)phenyl]acetamide |
| SMILES | <chem>CSC1=CC=CC=C1NC(C)=O</chem> |
| CAS Number | 6310-41-4 |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the known and predicted properties of **NSC-41589**.

| Property | Experimental Value | Predicted Value |
|---------------|--------------------|--------------------------------------|
| Melting Point | Not Available | 85-90 °C |
| Boiling Point | Not Available | 335.7 °C at 760 mmHg |
| Solubility | 10 mM in DMSO | Water: 1.23 g/L |
| pKa | Not Available | 15.5 (most acidic), 1.5 (most basic) |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **NSC-41589** are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by observing the temperature at which it transitions from a solid to a liquid phase.[1][2][3][4][5] A common and reliable method is the capillary method.[1][2][3][5]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **NSC-41589** is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[1]
- **Observation:** The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.[1][4][5]



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Experimental workflow for melting point determination.

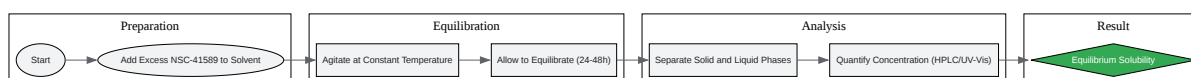
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]

Methodology:

- **Sample Preparation:** An excess amount of solid **NSC-41589** is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

- **Equilibration:** The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Quantification:** The concentration of **NSC-41589** in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.



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Experimental workflow for solubility determination.

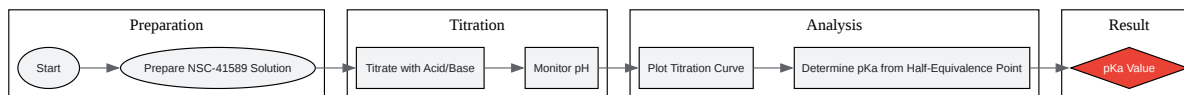
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

[9]

Methodology:

- **Sample Preparation:** A solution of **NSC-41589** of known concentration is prepared in a suitable solvent, often a co-solvent system if aqueous solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong acid or base.
- **pH Measurement:** The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
- **Data Analysis:** The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[10][11][12]



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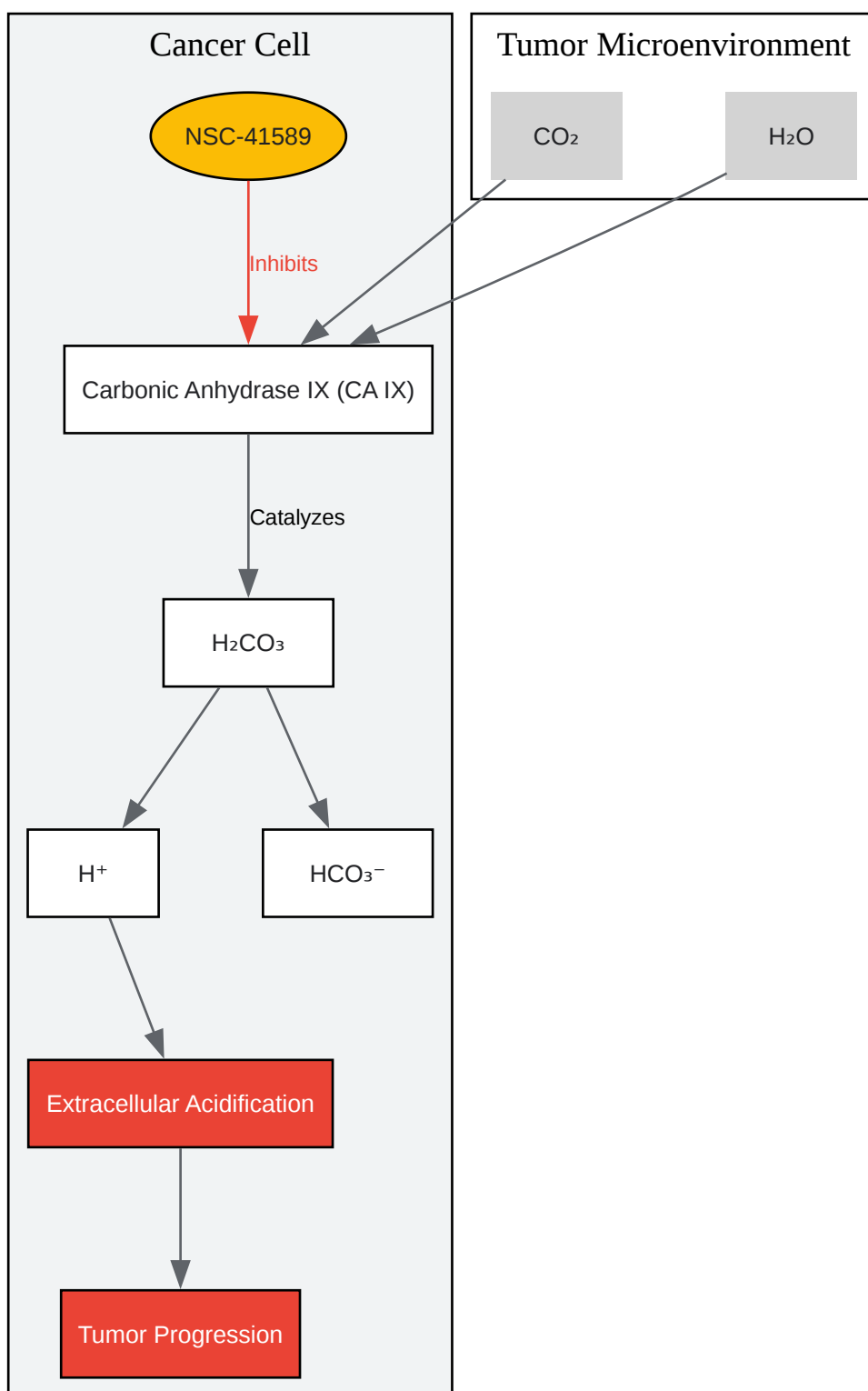
Experimental workflow for pKa determination.

Biological Activity and Signaling Pathways

The biological activity of **NSC-41589** has not been extensively characterized in publicly available literature. However, compounds with a similar N-(substituted phenyl)acetamide scaffold have been reported to exhibit a range of biological activities, including antiproliferative effects and inhibition of enzymes such as carbonic anhydrases.^{[13][14]}

For instance, some N-phenylacetamide derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in pH regulation and are often overexpressed in cancer cells. Inhibition of these enzymes can disrupt the tumor microenvironment and impede cancer progression.

Below is a hypothetical signaling pathway illustrating how a compound like **NSC-41589** might act as a carbonic anhydrase inhibitor, based on the mechanism of related compounds. It is important to note that this is a speculative pathway and requires experimental validation for **NSC-41589**.



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